
1-Amino-3-(4-bromophenoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(4-bromophenoxy)propan-2-ol is a compound that falls within the category of bromophenoxy propanol derivatives. These compounds have garnered interest due to their potential applications in the medical field as antimicrobial agents and as precursors for pharmaceuticals such as Levofloxacin, an antimicrobial agent . The interest in these compounds extends to their use as additives in industrial applications, such as lubricating oils, to inhibit microbial growth .
Synthesis Analysis
The synthesis of related bromophenoxy propanol derivatives involves various strategies, including condensation reactions and biocatalytic processes. For instance, the condensation of 1-phenoxy-3-(propylsulfanyl)propan-2-ol with formaldehyde and secondary amines has been shown to yield aminomethoxy derivatives with high efficiency . Additionally, a chemoenzymatic strategy has been developed to synthesize enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are structurally similar to 1-Amino-3-(4-bromophenoxy)propan-2-ol. This strategy employs transaminases and lipases to achieve high selectivity and enantiomeric excess in the final products .
Molecular Structure Analysis
The molecular structure of compounds closely related to 1-Amino-3-(4-bromophenoxy)propan-2-ol has been elucidated using techniques such as X-ray diffraction analysis, IR spectroscopy, and NMR spectroscopy. For example, the crystal structures of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives have been reported, providing insights into their conformational behavior in different environments . These studies contribute to a deeper understanding of the molecular structure and potential reactivity of 1-Amino-3-(4-bromophenoxy)propan-2-ol.
Chemical Reactions Analysis
The chemical reactivity of bromophenoxy propanol derivatives is influenced by their functional groups and molecular structure. The presence of the bromophenoxy moiety and the secondary amine allows for further chemical modifications, which can be tailored to produce specific antimicrobial properties or to synthesize targeted pharmaceutical compounds. The reactivity of these compounds under various conditions, such as in the presence of formaldehyde and secondary amines, has been explored to synthesize aminomethoxy derivatives with potential antimicrobial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenoxy propanol derivatives, including 1-Amino-3-(4-bromophenoxy)propan-2-ol, are characterized by their molecular structure. The presence of the bromine atom and the ether linkage in the molecule can affect properties such as solubility, boiling point, and stability. These properties are crucial for their application as pharmaceutical precursors and industrial additives. The antimicrobial efficacy of these compounds has been demonstrated, suggesting that their physical and chemical properties are conducive to their function as antiseptics and antimicrobial additives .
Applications De Recherche Scientifique
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
1-Amino-3-(4-bromophenoxy)propan-2-ol is involved in the synthesis of beta-adrenoceptor blocking agents. Research indicates that compounds like this show significant cardioselectivity, which is crucial for treating cardiovascular diseases. The structural variations in these compounds, including the 4-bromophenoxy group, contribute to their affinity for beta-1 and beta-2 adrenoceptors, a key aspect in their therapeutic potential (Rzeszotarski et al., 1979); (Rzeszotarski et al., 1983).
Fluorescent Biomarkers from Industrial Waste
Compounds synthesized from 1-Amino-3-(4-bromophenoxy)propan-2-ol, along with cardanol and glycerol, have been studied for their potential as fluorescent biomarkers. These biomarkers can be used in biodiesel quality control. The compounds demonstrated low acute toxicity in various biological models, suggesting their safe usage in environmental and industrial applications (Pelizaro et al., 2019).
Corrosion Inhibition for Carbon Steel
Research has shown that tertiary amines derived from 1-Amino-3-(4-bromophenoxy)propan-2-ol can act as effective corrosion inhibitors for carbon steel. These compounds form a protective layer on the metal surface, preventing anodic dissolution and demonstrating significant inhibition efficiency. This application is particularly relevant in industrial and engineering fields (Gao et al., 2007).
Antimicrobial and Antiseptic Properties
Some derivatives of 1-Amino-3-(4-bromophenoxy)propan-2-ol have been explored for their antimicrobial properties. These compounds have shown efficiency against bacteria and fungi, suggesting potential applications in medicine and healthcare as antiseptics or therapeutic agents (Jafarov et al., 2019).
Development of Hsp90 Inhibitors
This compound has been integral in the synthesis of novel Hsp90 inhibitors, which are important in cancer therapy. The structure-activity relationships of these compounds, involving the 1-phenylpiperazine core scaffold, are crucial for developing more effective cancer treatments (Jia et al., 2014).
Dendrimers for Biological Studies
A notable application of 1-Amino-3-(4-bromophenoxy)propan-2-ol is in the synthesis of poly(ether imine) dendrimers. These dendrimers, characterized by their low cytotoxicity, are valuable for various biological studies, providing a platform for exploring biological interactions and drug delivery systems (Krishna et al., 2005).
Propriétés
IUPAC Name |
1-amino-3-(4-bromophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKDJHYQDCIPPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(CN)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377885 |
Source


|
| Record name | 1-amino-3-(4-bromophenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(4-bromophenoxy)propan-2-ol | |
CAS RN |
112169-36-5 |
Source


|
| Record name | 1-amino-3-(4-bromophenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

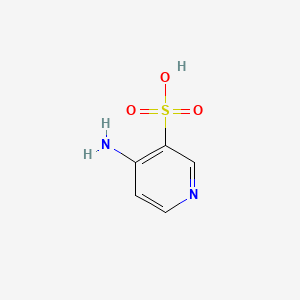
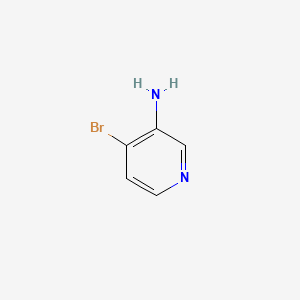
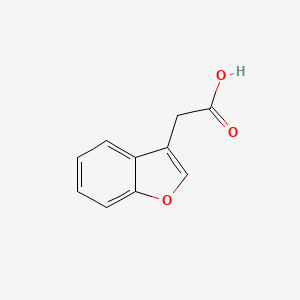
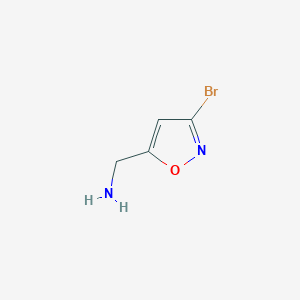
![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol](/img/structure/B1272060.png)
![(5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazol-4-yl)methanol](/img/structure/B1272061.png)
![[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol](/img/structure/B1272067.png)
![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole](/img/structure/B1272068.png)
![1,4-Dioxa-9-thia-12-azadispiro[4.2.4.2]-tetradecane-11-carboxylic acid](/img/structure/B1272069.png)
![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1272070.png)
![6-tert-butyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1272071.png)
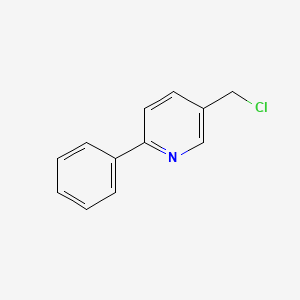
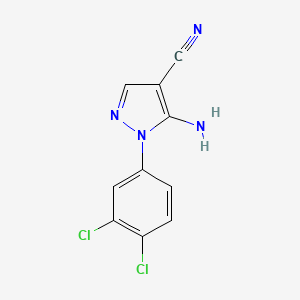
![2-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]propanedinitrile](/img/structure/B1272076.png)